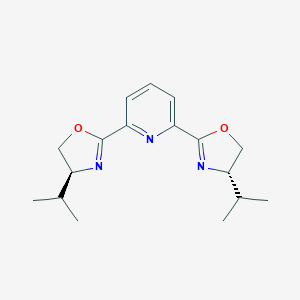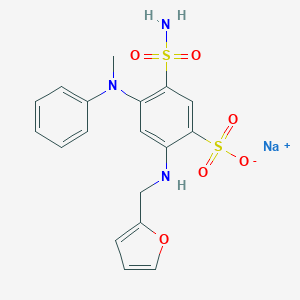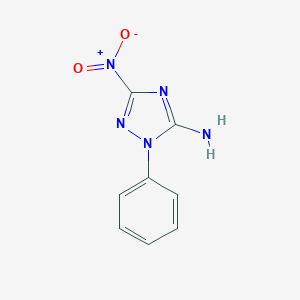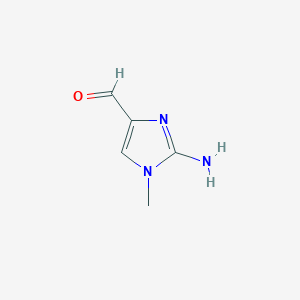![molecular formula C9H15NO2 B038361 Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 116404-27-4](/img/structure/B38361.png)
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate, also known as MOC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential for use in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has also been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has been reported to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has also been reported to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation of using Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate is its relatively high cost compared to other compounds. In addition, Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate may have limited solubility in certain solvents, which may affect its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate. One area of research could focus on the development of new drugs based on the structure of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate. Another area of research could focus on the optimization of the synthesis method of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate to reduce its cost and increase its yield. In addition, further studies could be conducted to fully understand the mechanism of action of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound that has shown potential for use in the development of new drugs for the treatment of various diseases. Its synthesis method yields high purity and high yield of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate. Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate involves the reaction of 1,5-cyclooctadiene with maleic anhydride in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with methylamine to produce Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate. This method has been reported to yield high purity and high yield of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has been extensively studied for its potential use in the development of new drugs. It has been reported to have anticancer, antiviral, and antibacterial properties. Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
116404-27-4 |
|---|---|
Nombre del producto |
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-6-3-2-4-7(6)10-8/h6-8,10H,2-5H2,1H3 |
Clave InChI |
KHNGVUACYGTMPC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2CCCC2N1 |
SMILES canónico |
COC(=O)C1CC2CCCC2N1 |
Sinónimos |
Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




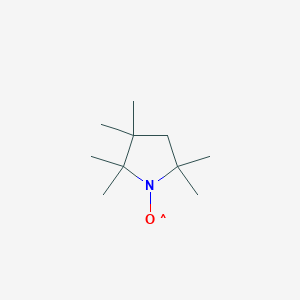
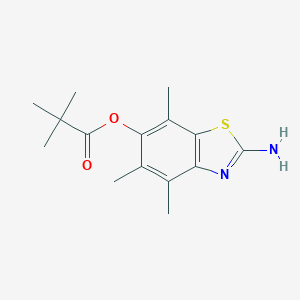
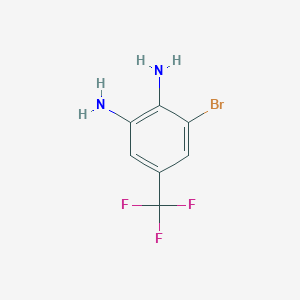
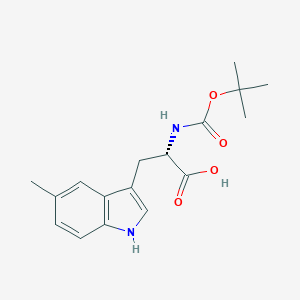
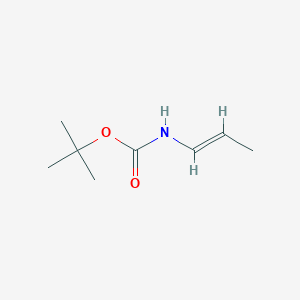
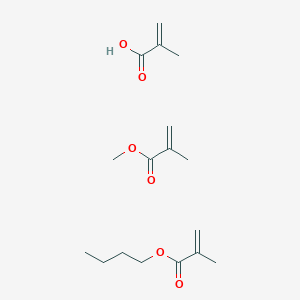
![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)

![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)
